Sirofluor

Description

BenchChem offers high-quality Sirofluor suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sirofluor including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

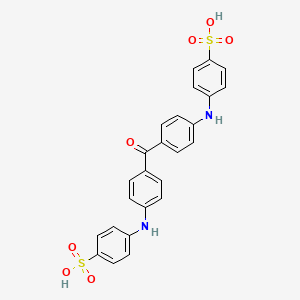

4-[4-[4-(4-sulfoanilino)benzoyl]anilino]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O7S2/c28-25(17-1-5-19(6-2-17)26-21-9-13-23(14-10-21)35(29,30)31)18-3-7-20(8-4-18)27-22-11-15-24(16-12-22)36(32,33)34/h1-16,26-27H,(H,29,30,31)(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXZHGYNLRGQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)NC3=CC=C(C=C3)S(=O)(=O)O)NC4=CC=C(C=C4)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701005565 | |

| Record name | 4,4'-{Carbonylbis[(4,1-phenylene)azanediyl]}di(benzene-1-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85137-47-9 | |

| Record name | 4,4'-(Carbonylbis(benzene-4,1-diyl)bis(imino))bis(benzene sulfonate) sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085137479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-{Carbonylbis[(4,1-phenylene)azanediyl]}di(benzene-1-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is Sirofluor and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirofluor, a chemically defined fluorochrome, is a powerful tool in histochemical and biomedical research, primarily recognized for its specificity in detecting (1→3)-β-glucans, such as callose in plant tissues.[1] Historically, the fluorescence observed in callose staining with commercial aniline blue was attributed to the dye itself. However, it is now established that Sirofluor, present as a fluorescent component in aniline blue, is the molecule responsible for this specific fluorescence.[2][3][4] This guide provides a comprehensive overview of Sirofluor, its chemical properties, and detailed methodologies for its application.

Chemical and Physical Properties

Sirofluor, chemically known as sodium 4,4'-[carbonylbis(benzene-4,1-diyl)bis(imino)]bisbenzenesulfonic acid, possesses a unique molecular architecture that dictates its fluorescent properties and specificity.[1] The presence of sulfonate functional groups confers excellent aqueous solubility.[1]

Table 1: Chemical and Physical Properties of Sirofluor

| Property | Value | Reference |

| IUPAC Name | Sodium 4,4'-[carbonylbis(benzene-4,1-diyl)bis(imino)]bisbenzenesulfonic acid | [1] |

| Synonyms | 4,4'-(carbonylbis(benzene-4,1-diyl)bis(imino))bis(benzene sulfonate) sodium salt | [1] |

| CAS Number | 85137-47-9 | |

| Molecular Formula | C₂₅H₂₀N₂Na₂O₇S₂ | [1] |

| Molecular Weight | 590.55 g/mol | [1] |

| Excitation Maximum (λex) | ~375 nm | [1] |

| Emission Maximum (λem) | ~495-510 nm (when complexed with (1→3)-β-glucans) | |

| Appearance | Yellow solid | |

| Solubility | Readily soluble in water | [1] |

| Molar Extinction Coefficient (ε) | Data not readily available in cited literature. | |

| Fluorescence Quantum Yield (ΦF) | Data not readily available in cited literature. |

Mechanism of Fluorescence and Specificity

Sirofluor exhibits weak intrinsic fluorescence in an unbound state. Upon binding to (1→3)-β-glucans, it undergoes a conformational change that leads to a significant enhancement of its fluorescence, resulting in a bright yellow-green emission. This interaction is highly specific, allowing for the precise localization of callose deposits within plant cell walls and other biological matrices. The specificity of Sirofluor for (1→3)-β-glucans is a key advantage over broader polysaccharide stains.

Below is a diagram illustrating the logical relationship of Sirofluor's properties and its primary application.

Caption: Logical workflow of Sirofluor's properties leading to its application.

Experimental Protocols

Synthesis and Purification

Detailed synthetic pathways for Sirofluor are not extensively documented in publicly available literature. It was originally isolated from commercial preparations of the dye aniline blue. The purification process from aniline blue generally involves:

-

Dissolution: Dissolving commercial aniline blue in an aqueous solution.

-

Selective Precipitation: Adjusting the ionic strength of the solution to selectively precipitate Sirofluor, separating it from other components of the dye mixture.

-

Chromatography: Further purification of the precipitate using techniques like reversed-phase high-performance liquid chromatography (HPLC) to achieve high purity.

Due to the complexity of this process, for most research applications, it is recommended to use commercially available purified Sirofluor or high-quality aniline blue that has been verified to contain the active fluorochrome.

Staining of Callose in Plant Tissues

This protocol is a generalized procedure for the fluorescent staining of callose in plant tissues using a Sirofluor-containing solution (traditionally an aniline blue solution).

Materials:

-

Plant tissue (e.g., leaf discs, roots, stems)

-

Ethanol (95-100%)

-

Sirofluor staining solution (e.g., 0.1% w/v aniline blue in 150 mM K₂HPO₄ buffer, pH 9.5)

-

Mounting medium (e.g., 50% glycerol)

-

Microscope slides and coverslips

-

Fluorescence microscope with a UV filter set (e.g., excitation ~365 nm, emission >420 nm)

Procedure:

-

Fixation and Clearing:

-

Immerse the plant tissue in 95-100% ethanol. The volume should be sufficient to fully submerge the tissue.

-

Incubate at room temperature for several hours to overnight, or at 60°C for 30-60 minutes to expedite the process. This step removes chlorophyll and other pigments that can interfere with fluorescence imaging. The tissue should appear translucent.

-

For delicate tissues, a graded ethanol series (e.g., 30%, 50%, 70%, 95%) may be used to minimize structural damage.

-

-

Rehydration:

-

If a graded ethanol series was used for clearing, rehydrate the tissue by passing it back through the series in reverse order (e.g., 70%, 50%, 30% ethanol), ending with a final wash in distilled water. If cleared directly in high-concentration ethanol, rehydrate with a few washes in distilled water.

-

-

Staining:

-

Immerse the cleared and rehydrated tissue in the Sirofluor staining solution.

-

Incubate in the dark for 1-2 hours at room temperature. The incubation time may need to be optimized depending on the tissue type and thickness.

-

-

Mounting:

-

Carefully remove the tissue from the staining solution. A brief rinse in the buffer solution (without the dye) can help reduce background fluorescence.

-

Mount the stained tissue on a microscope slide with a drop of mounting medium (e.g., 50% glycerol).

-

Gently place a coverslip over the tissue, avoiding air bubbles.

-

-

Microscopy:

-

Observe the sample using a fluorescence microscope equipped with a suitable filter set for Sirofluor (e.g., DAPI or UV filter cube).

-

Callose deposits will fluoresce brightly as yellow-green structures against a darker background.

-

Below is a diagram illustrating the experimental workflow for callose staining.

Caption: Experimental workflow for staining callose with Sirofluor.

Applications in Research

The primary application of Sirofluor is in the field of plant biology for the detection and quantification of callose. This has significant implications for studying:

-

Plant-Pathogen Interactions: Callose is a key component of the plant's defense response, often deposited at the site of pathogen attack. Sirofluor staining allows for the visualization and measurement of this response.

-

Plant Development: Callose plays a role in various developmental processes, including cell plate formation during cytokinesis, pollen tube growth, and plasmodesmatal regulation.

-

Wound Healing: Plants deposit callose in response to wounding to seal off damaged tissues.

Beyond plant biology, the specificity of Sirofluor for (1→3)-β-glucans makes it a potential tool for studying these polysaccharides in other biological systems, such as in fungi and algae.

Conclusion

Sirofluor is an invaluable fluorochrome for the specific detection of (1→3)-β-glucans. Its high aqueous solubility and the significant fluorescence enhancement upon binding make it an ideal probe for fluorescence microscopy. Understanding that Sirofluor is the active component in aniline blue staining for callose is crucial for the correct interpretation of experimental results. The detailed protocol provided in this guide offers a robust starting point for researchers aiming to visualize and quantify callose in various plant tissues, contributing to a deeper understanding of fundamental biological processes. Further research to quantify the molar extinction coefficient and fluorescence quantum yield of Sirofluor under various conditions would be beneficial for more quantitative applications.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

Sirofluor: A Deep Dive into its Discovery, Synthesis, and Application in Cellular Research

An in-depth technical guide for researchers, scientists, and drug development professionals on the fluorescent probe, sirofluor.

Executive Summary

Sirofluor is a chemically defined fluorochrome, first isolated from commercial preparations of the dye aniline blue. Its discovery in 1982 by Evans and Hoyne marked a significant advancement in the histochemical detection of (1→3)-β-glucans, particularly callose in plant tissues. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and key applications of sirofluor, with a focus on its utility in cellular research and potential implications for drug development. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a practical resource for the scientific community.

Discovery and Chemical Identity

Sirofluor was first identified as the active fluorescent component in commercial aniline blue responsible for the specific staining of callose.[1][2] Evans and Hoyne successfully isolated this fluorochrome in 1982 and elucidated its chemical structure.[1][2]

The systematic chemical name for sirofluor is sodium 4,4′-[carbonylbis(benzene-4,1-diyl)bis(imino)]bisbenzenesulfonate . Its chemical structure is characterized by a central carbonyl group linking two substituted benzene rings, which are in turn bonded to benzenesulfonate groups.

Table 1: Chemical and Physical Properties of Sirofluor

| Property | Value | Reference |

| Chemical Formula | C₂₅H₁₈N₂Na₂O₇S₂ | |

| Molecular Weight | 568.53 g/mol | |

| Appearance | Yellow/Orange Crystalline Solid | |

| Solubility | Soluble in water | |

| CAS Number | 85137-47-9 |

Synthesis and Isolation

While initially discovered as an impurity, sirofluor can be both isolated from commercial aniline blue and chemically synthesized to ensure purity and consistency for research applications.

Isolation from Aniline Blue

The original method for isolating sirofluor from commercial aniline blue, as described by Evans and Hoyne, involves a multi-step process of extraction and purification.

Experimental Protocol: Isolation of Sirofluor

-

Dissolution: Dissolve commercial aniline blue powder in distilled water.

-

Acidification: Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the crude sirofluor.

-

Filtration: Collect the precipitate by filtration and wash with acidified water.

-

Recrystallization: Redissolve the crude product in a minimal amount of hot water and allow it to cool slowly to form crystals.

-

Chromatography: For higher purity, the recrystallized product can be further purified using column chromatography (e.g., with silica gel) or preparative high-performance liquid chromatography (HPLC).

Chemical Synthesis Pathway

The chemical synthesis of sirofluor provides a more controlled and scalable method for obtaining the pure compound. The synthesis is a multi-step process that involves the formation of amide and imine bonds.

Experimental Protocol: Chemical Synthesis of Sirofluor

A detailed, step-by-step protocol for the chemical synthesis of sirofluor is proprietary and not extensively detailed in publicly available literature. However, a plausible synthetic route based on its structure would involve the reaction of 4,4'-diaminobenzophenone with a sulfonated aniline derivative.

The logical pathway for the synthesis of sirofluor can be visualized as a sequence of reactions leading to the final product.

References

The Core Mechanism of Sirofluor: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Sirofluor, a fluorochrome widely utilized in plant sciences and mycology for the specific detection of (1→3)-β-D-glucans. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its binding principles, quantitative data, experimental protocols, and the underlying signaling pathways.

Executive Summary

Sirofluor, chemically identified as sodium 4,4′-[carbonylbis(benzene-4,1-diyl)bis(imino)]bis(benzenesulfonate), is the fluorescent component responsible for the specific staining of (1→3)-β-D-glucans, such as callose, in the commonly used Aniline Blue stain.[1][2] Its mechanism of action is centered on a conformational change upon binding to these polysaccharides, leading to a significant enhancement of its fluorescence. This property makes it an invaluable tool for visualizing and quantifying these important biological polymers in various research contexts.

Core Mechanism of Action

The functionality of Sirofluor is rooted in its photophysical properties, which are dramatically altered upon interaction with (1→3)-β-D-glucans. In an aqueous environment, the Sirofluor molecule is essentially non-fluorescent.[3][4] This is due to the free rotation of its chemical bonds, which allows for the dissipation of absorbed energy through non-radiative pathways.

Upon binding to the helical structure of (1→3)-β-D-glucans, the Sirofluor molecule becomes conformationally constrained. This restriction of intramolecular motion inhibits the non-radiative decay pathways, forcing the molecule to release the absorbed energy as fluorescence. The result is a dramatic increase in the fluorescence quantum yield, making the Sirofluor-(1→3)-β-D-glucan complex highly fluorescent.

It is noteworthy that Sirofluor shows a high specificity for the (1→3)-β-D-glucan linkage and does not interact significantly with other polysaccharides like (1→4)-β-D-glucans (e.g., cellulose).[2]

Quantitative Data

The following table summarizes the key quantitative parameters associated with Sirofluor's function.

| Parameter | Value | Reference |

| Chemical Formula | C₂₅H₁₈N₂Na₂O₇S₂ | [1] |

| Molar Mass | 568.5 g/mol | [1] |

| Excitation Maximum (λex) | ~395 nm | [5] |

| Emission Maximum (λem) | ~495 nm | [5] |

| Fluorescence Enhancement | ~150-fold (in butan-1-ol vs. water) | [3][4] |

Note: The fluorescence enhancement in butan-1-ol serves as a proxy for the hydrophobic environment experienced by Sirofluor upon binding to (1→3)-β-D-glucans.

Visualizing the Mechanism and Experimental Workflow

To aid in the understanding of Sirofluor's mechanism and its application in a typical experimental setting, the following diagrams have been generated.

References

Sirofluor's Specificity for Beta-1,3-Glucans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirofluor, the active fluorochrome in the traditional botanical stain Aniline Blue, exhibits a pronounced specificity for (1→3)-β-D-glucans. This selective binding results in a significant enhancement of its fluorescence, making it an invaluable tool for the detection, quantification, and visualization of these important polysaccharides in a variety of scientific contexts. From tracking fungal cell wall synthesis to identifying callose deposition in plant defense mechanisms, Sirofluor offers a sensitive and specific method for researchers. This technical guide provides an in-depth overview of Sirofluor's binding characteristics, quantitative data on its fluorescence properties, detailed experimental protocols for its application, and visualizations of its binding mechanism and experimental workflows.

Introduction

(1→3)-β-D-glucans are key structural components in the cell walls of fungi and plants, where they are known as callose. They play crucial roles in cellular integrity, development, and defense. The ability to specifically detect and quantify these glucans is essential for research in mycology, plant biology, and the development of antifungal therapeutics that often target cell wall biosynthesis. Sirofluor has emerged as a critical probe for these studies due to its selective fluorescence enhancement upon binding to (1→3)-β-glucan structures. It shows negligible interaction with other common polysaccharides, such as (1→4)-β-glucans like cellulose, ensuring high-contrast imaging and reliable quantification.

Spectroscopic Properties and Binding Specificity

Sirofluor's utility is rooted in its distinct spectroscopic properties. In its unbound state in aqueous solutions, Sirofluor exhibits minimal intrinsic fluorescence. However, upon binding to (1→3)-β-glucans, it undergoes a conformational change that leads to a dramatic increase in its fluorescence quantum yield, resulting in a brilliant yellow-green fluorescence.

Key Spectroscopic and Binding Parameters

While precise binding constants (Kd) and quantum yields are not extensively reported in the literature, the available data consistently demonstrate a strong and specific interaction with (1→3)-β-glucans.

| Parameter | Value / Description | Source(s) |

| Excitation Maximum (λex) | ~395-405 nm | [1][2] |

| Emission Maximum (λem) | ~495-510 nm | [1][2] |

| Fluorescence Enhancement | Significant increase upon binding to (1→3)-β-glucans. One study reported a 140-fold increase. | [3] |

| Binding Specificity | High for (1→3)-β-linkages. | [3] |

| Cross-Reactivity | Negligible with (1→4)-β-glucans (e.g., cellulose). | [3] |

Relative Fluorescence Intensity with Various Polysaccharides

Studies comparing the fluorescence of Sirofluor in the presence of different polysaccharides consistently show the highest intensity with (1→3)-β-glucans.

| Polysaccharide | Linkage Type | Relative Fluorescence Intensity | Source(s) |

| Pachyman | (1→3)-β-glucan | ++++ | [1] |

| Yeast Glucan | Primarily (1→3)-β-glucan | ++++ | [1] |

| Curdlan | (1→3)-β-glucan | +++ | [1] |

| Laminarin | (1→3)-β-glucan with some (1→6)-β-branches | ++ | [1] |

| Barley β-glucan | Mixed (1→3),(1→4)-β-glucan | + | [1] |

| Cellulose | (1→4)-β-glucan | - | [3] |

| Starch | (1→4)-α-glucan | - | N/A |

| Chitin | (1→4)-β-N-acetylglucosamine | - | N/A |

(Note: ++++ indicates the strongest fluorescence intensity, - indicates negligible fluorescence. This is a qualitative representation based on available literature.)

Key Experimental Protocols

Protocol 1: Fluorometric Quantification of (1→3)-β-Glucans in Solution

This protocol is adapted for a 96-well microplate format and is suitable for quantifying soluble or extracted (1→3)-β-glucans.

Materials:

-

Sirofluor (or Aniline Blue containing Sirofluor) stock solution (e.g., 0.1% w/v in water)

-

Glycine/NaOH buffer (1 M Glycine, 1.25 M NaOH)

-

2 M HCl

-

(1→3)-β-glucan standards (e.g., Pachyman, Curdlan)

-

Unknown samples containing (1→3)-β-glucans

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Working Reagent: Prepare the Sirofluor working reagent by mixing the stock solution, buffer, and acid. A common formulation consists of 2.5 mL of 0.5% Aniline Blue solution, 3.5 mL of Glycine/NaOH buffer, 1.5 mL of 2 M HCl, and 12.5 mL of ultrapure water.[3] This reagent should be prepared fresh.

-

Standard Curve Preparation: Prepare a series of dilutions of a known (1→3)-β-glucan standard (e.g., 0-100 µg/mL).

-

Sample Preparation: Dilute unknown samples to fall within the range of the standard curve.

-

Assay:

-

Pipette 50 µL of each standard and unknown sample into separate wells of the 96-well plate.

-

Add 150 µL of the Sirofluor working reagent to each well.

-

Incubate the plate in the dark at room temperature for 5-10 minutes.

-

-

Measurement:

-

Measure the fluorescence using a microplate reader with excitation set to ~405 nm and emission set to ~510 nm.

-

Subtract the fluorescence of the blank (0 µg/mL glucan) from all readings.

-

-

Quantification: Plot the fluorescence intensity of the standards against their concentration to generate a standard curve. Use the equation of the linear regression to calculate the concentration of (1→3)-β-glucans in the unknown samples.

Protocol 2: Fluorescence Microscopy of (1→3)-β-Glucans in Plant or Fungal Tissues

This protocol is for the in-situ visualization of (1→3)-β-glucans.

Materials:

-

Sirofluor (or Aniline Blue) staining solution (e.g., 0.01% to 0.1% w/v in a suitable buffer, such as 150 mM K2HPO4, pH 8.5-9.5).[4]

-

Tissue samples (e.g., plant leaves, fungal hyphae).

-

Fixative (e.g., 4% paraformaldehyde in PBS), if required.

-

Mounting medium (e.g., glycerol).

-

Fluorescence or confocal microscope with appropriate filter sets (e.g., DAPI or specific filters for ~405 nm excitation and ~510 nm emission).

Procedure:

-

Sample Preparation:

-

Fresh tissue can be used directly.

-

Alternatively, fix the tissue in a suitable fixative for 30-60 minutes at room temperature.

-

Wash the tissue several times with buffer to remove the fixative.

-

-

Staining:

-

Immerse the tissue in the Sirofluor staining solution.

-

Incubate for 10-30 minutes at room temperature in the dark.

-

-

Washing (Optional but Recommended):

-

Briefly rinse the tissue with the staining buffer to remove excess stain and reduce background fluorescence.

-

-

Mounting:

-

Mount the stained tissue on a microscope slide with a drop of mounting medium and a coverslip.

-

-

Imaging:

-

Visualize the sample using a fluorescence or confocal microscope. Use an excitation wavelength around 405 nm and collect the emission between 480 nm and 540 nm. (1→3)-β-glucan deposits will appear as bright yellow-green fluorescent areas.

-

Visualizations

Conceptual Diagram of Sirofluor Binding

Caption: Sirofluor transitions from a low to a high fluorescence state upon binding to the helical structure of (1→3)-β-glucan.

Experimental Workflow for Fluorometric Quantification

Caption: A typical workflow for the quantitative analysis of (1→3)-β-glucans using a Sirofluor-based microplate assay.

Conclusion

Sirofluor is a highly specific and sensitive fluorescent probe for the detection and quantification of (1→3)-β-D-glucans. Its robust fluorescence enhancement upon binding and low background signal make it an indispensable tool for researchers in mycology, plant science, and drug discovery. The protocols and data presented in this guide provide a comprehensive resource for the effective application of Sirofluor in a laboratory setting. Further research to elucidate the precise binding kinetics and quantum yield of the Sirofluor-glucan complex will further enhance its utility and application in quantitative studies.

References

- 1. 1,3-beta-glucan quantification by a fluorescence microassay and analysis of its distribution in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A simple and versatile cell wall staining protocol to study plant reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bsw3.naist.jp [bsw3.naist.jp]

A Technical Comparison of Sirofluor and Aniline Blue for Callose Detection

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of plant biology and mycology, the visualization of callose, a β-1,3-glucan, is a cornerstone of research into cell plate formation, plasmodesmal transport, and plant defense mechanisms. For decades, aniline blue has been the go-to fluorescent stain for this purpose. However, a deeper understanding of the chemistry reveals a critical detail: the fluorescence attributed to aniline blue staining is not from the aniline blue dye itself, but from a contaminant or component within the commercial dye mixture known as Sirofluor.[1][2] This guide elucidates the relationship between these two compounds, providing a technical comparison to inform experimental design and interpretation. While historically viewed as separate, the effective agent in aniline blue staining for callose is, in fact, Sirofluor.[1] This guide will, therefore, compare the use of the traditional, mixed-component aniline blue with the purified fluorochrome, Sirofluor.

Core Differences: The Mixture versus the Purified Fluorochrome

The primary distinction lies in the chemical composition. Aniline blue is a variable mixture of triphenylmethane dyes, and its composition can differ between batches and suppliers.[3] Conversely, Sirofluor is a specific, defined chemical compound—sodium 4,4′-[carbonylbis(benzene-4,1-diyl)bis(imino)]bisbenzene-sulfonic acid.[1]

The key takeaway for researchers is that using commercial aniline blue introduces the variability of an undefined mixture, whereas using purified Sirofluor offers higher purity and consistency. While it is stated that it matters little which is used since Sirofluor is responsible for the fluorescence in both cases, using purified Sirofluor can offer greater sensitivity and better contrast between callose deposits and other tissue components.[1]

Specificity and Mechanism of Action

Both aniline blue and Sirofluor are used to detect callose, a linear polysaccharide composed of β-1,3-linked glucose units.[1] The fluorescence observed is due to the binding of Sirofluor to these specific glucan linkages. This interaction induces a conformational change in the Sirofluor molecule, leading to a significant increase in its fluorescence quantum yield. Aniline blue is not specific to callose and may complex with other plant cell wall components.[4]

Quantitative Spectroscopic Data

The spectral properties of aniline blue are, in essence, the spectral properties of Sirofluor when used for callose detection. The fluorochrome is excited by ultraviolet (UV) or violet light and emits a bright yellow-green fluorescence.[3][5]

| Parameter | Aniline Blue (containing Sirofluor) | Source(s) |

| Excitation Maximum | ~365-370 nm | [5][6] |

| Emission Maximum | ~509 nm | [6] |

| Appearance | Bright yellow-green fluorescence | [3][5] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the use of aniline blue for callose staining. A protocol for purified Sirofluor would be similar, likely involving similar buffer systems but potentially at a different optimal concentration due to its purity.

Protocol for Aniline Blue Staining of Callose in Plant Tissue

This protocol is adapted from methods used for Arabidopsis thaliana and can be modified for other plant tissues.[4][5][6]

Materials:

-

Fixative solution: 95% ethanol or a 1:3 acetic acid/ethanol solution.[4][7]

-

Aniline blue staining solution: 0.01% (w/v) aniline blue in 67 mM K2HPO4 buffer, pH adjusted to 9-12.[4] Some protocols use 0.5% aniline blue in 0.1 M Sørensen's phosphate buffer at pH 8.0.[5]

-

Wash/mounting solution: 67 mM K2HPO4 buffer or 50% glycerol.[4][6]

Procedure:

-

Fixation and Clearing:

-

Rehydration and Staining:

-

Remove the ethanol and wash the tissue with the wash buffer (e.g., 67 mM K2HPO4, pH 12).[4]

-

Replace the wash buffer with the aniline blue staining solution.[4]

-

Incubate for 60 minutes to 2 hours at room temperature in the dark, as aniline blue can be light-sensitive.[4][5] Wrapping the container in aluminum foil is recommended.[4][6]

-

-

Washing and Mounting:

-

Microscopy:

Visualized Workflows and Pathways

General Staining and Visualization Workflow

The following diagram outlines the logical flow from sample collection to data acquisition in a typical callose staining experiment.

Caption: A generalized workflow for callose staining in plant tissues.

Simplified Pathway of Pathogen-Induced Callose Deposition

Callose deposition is a key event in plant defense. The diagram below illustrates a simplified signaling cascade leading to callose synthesis at the site of attempted pathogen invasion.

Caption: Simplified pathway of PAMP-triggered callose deposition.

Conclusion

The distinction between Sirofluor and aniline blue is a matter of chemical purity and specificity. The fluorescence historically attributed to aniline blue in callose staining is now understood to be caused by its active component, Sirofluor.[1] For routine qualitative assessments, commercial aniline blue remains an effective and widely used reagent. However, for quantitative studies requiring high sensitivity, low background, and maximal reproducibility, the use of purified Sirofluor is recommended. This knowledge allows researchers to make more informed decisions in selecting reagents for the precise and reliable detection of callose in their experimental systems.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. Unlocking Precision in Callose Staining: Unveiling the Role of Sirofluor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aniline Blue WS - Wikipedia [en.wikipedia.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Fluorescent staining for Callose with aniline blue [protocols.io]

- 6. Staining of Callose Depositions in Root and Leaf Tissues [bio-protocol.org]

- 7. Staining of Callose Depositions in Root and Leaf Tissues [en.bio-protocol.org]

A Technical Guide to Sirofluor Fluorescence: Principles and Applications

Sirofluor is a highly specific fluorescent probe primarily utilized for the detection and visualization of (1→3)-β-D-glucans, a class of polysaccharides notably found in the cell walls of plants and fungi. Its utility in research, particularly in plant biology and mycology, stems from its remarkable fluorescence properties, which are intricately linked to its molecular environment. This technical guide delves into the core principles of Sirofluor fluorescence, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism, application, and the technical protocols for its use.

Core Principles of Sirofluor Fluorescence

Sirofluor, chemically identified as sodium 4,4'-[carbonylbis(benzene-4,1-diyl)bis(imino)]bisbenzene-sulfonic acid, is the active fluorochrome found in the commercial dye aniline blue.[1][2] The fundamental principle of its fluorescence lies in a phenomenon known as environment-sensitive fluorescence. In its unbound, aqueous state, Sirofluor exhibits weak intrinsic fluorescence.[3] This is due to the molecule's ability to dissipate absorbed energy through non-radiative pathways, such as molecular vibrations and rotations.

However, upon binding to (1→3)-β-D-glucans, Sirofluor undergoes a significant conformational change that restricts its molecular motion.[4] This steric hindrance minimizes non-radiative energy loss, leading to a dramatic increase in fluorescence quantum yield. The result is a bright, easily detectable fluorescence emission. This "light-up" property upon binding to its target makes Sirofluor an excellent probe for visualizing specific polysaccharide structures with high contrast.[3]

Mechanism of Fluorescence Activation

The fluorescence activation of Sirofluor is a multi-stage process driven by its specific interaction with the helical structure of (1→3)-β-D-glucans.

-

Initial Binding: Sirofluor molecules initially associate with the glucan polymer through weak intermolecular forces.

-

Conformational Restriction: As more Sirofluor molecules bind, they become intercalated or associated with the glucan helix, leading to a more rigid and ordered molecular environment. This restriction of torsional and vibrational freedom is the primary cause of the enhanced fluorescence.

-

Fluorescence Enhancement: With non-radiative decay pathways suppressed, the absorbed energy is more efficiently released as fluorescent light, resulting in a strong emission signal.

This mechanism is visually represented in the following logical diagram:

Caption: Logical workflow of Sirofluor fluorescence activation.

Photophysical Properties of Sirofluor

| Photophysical Property | Unbound Sirofluor (in water) | Bound Sirofluor (to (1→3)-β-D-glucan) |

| Fluorescence Intensity | Weak | Strong (significantly enhanced) |

| Excitation Maximum (λex) | ~375 nm | ~400-450 nm[4] |

| Emission Maximum (λem) | ~455 nm[3] | ~500-506 nm[3] |

| Stokes Shift | ~80 nm | ~50-106 nm |

| Color of Fluorescence | N/A (very weak) | Bright Yellow[2] |

Note: The fluorescence emission of Sirofluor is markedly solvent-dependent, with one study reporting a 150-fold greater fluorescence intensity in butan-1-ol compared to water, highlighting the influence of the microenvironment on its quantum yield.[4]

Application in Visualizing Plant Defense Responses

A key application of Sirofluor is in the visualization of callose deposition in plants. Callose, a (1→3)-β-D-glucan, is rapidly synthesized and deposited at the cell wall in response to various stresses, including pathogen attack and wounding. This serves as a physical barrier to impede pathogen invasion. Sirofluor's specificity for (1→3)-β-D-glucans makes it an invaluable tool for studying these plant defense mechanisms.[1][5]

The general signaling pathway leading to callose deposition and its visualization with Sirofluor is as follows:

Caption: Plant defense signaling pathway leading to callose visualization.

Experimental Protocols

The following protocols are adapted from established methods for staining callose using aniline blue, where Sirofluor is the active fluorescent component. For optimal results, it is recommended to use purified Sirofluor if available.

Preparation of Staining Solution

-

Stock Solution: Prepare a 0.1% (w/v) stock solution of Sirofluor (or aniline blue) in deionized water.

-

Working Solution: Dilute the stock solution to a final concentration of 0.01% (w/v) in a suitable buffer, such as 150 mM K2HPO4 (pH 9.5).

Staining Protocol for Plant Tissue

This protocol is a general guideline and may require optimization based on the specific plant species and tissue type.

-

Fixation (Optional but Recommended): Fix the plant tissue in a solution of 4% paraformaldehyde in phosphate-buffered saline (PBS) for 30-60 minutes at room temperature.

-

Washing: Rinse the tissue three times with PBS for 5 minutes each to remove the fixative.

-

Staining: Immerse the tissue in the 0.01% Sirofluor working solution and incubate in the dark for 30 minutes to 2 hours at room temperature.

-

Washing: Briefly rinse the tissue with the buffer used for the working solution to remove excess stain.

-

Mounting: Mount the stained tissue on a microscope slide in a drop of the buffer or a suitable mounting medium.

Experimental Workflow for Sirofluor Staining and Imaging

The following diagram outlines the key steps in a typical Sirofluor staining experiment.

Caption: Experimental workflow for Sirofluor staining.

Fluorescence Microscopy Parameters

-

Excitation: Use a UV or violet excitation filter, typically around 395-415 nm.

-

Emission: Use a long-pass or band-pass emission filter to capture the yellow fluorescence, typically above 460 nm.

-

Microscope: A confocal laser scanning microscope is recommended for optimal image quality and to reduce out-of-focus fluorescence.[3]

Conclusion

Sirofluor's unique environment-sensitive fluorescence makes it a powerful and highly specific tool for the detection of (1→3)-β-D-glucans. Its application in visualizing callose deposition has significantly advanced our understanding of plant defense mechanisms. By following the principles and protocols outlined in this guide, researchers can effectively utilize Sirofluor to obtain high-quality fluorescence data for their studies in plant science, mycology, and beyond.

References

- 1. Unlocking Precision in Callose Staining: Unveiling the Role of Sirofluor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of the fluorescence properties of intrinsically fluorescent proteins in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Sirofluor Staining of Plant Roots

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sirofluor, the active fluorochrome in the commonly used aniline blue stain, is a valuable tool for visualizing callose deposition in plant tissues. Callose, a β-1,3-glucan polymer, is rapidly synthesized and deposited at sites of wounding or pathogen attack, serving as a key component of the plant's defense response. By specifically binding to these β-1,3-glucans, Sirofluor allows for the fluorescent microscopic visualization and quantification of callose, providing insights into plant-microbe interactions, wound healing, and other physiological processes in plant roots.[1][2][3]

These application notes provide a detailed protocol for Sirofluor staining of plant roots, along with information on the underlying signaling pathways and methods for quantitative analysis.

Data Presentation

Quantitative analysis of Sirofluor-stained roots typically involves measuring the area or fluorescence intensity of callose deposits. This data can be effectively summarized in a table for comparison between different treatments or genotypes.

Table 1: Quantification of Callose Deposition in Arabidopsis thaliana Roots in Response to Flg22 Treatment.

| Treatment | Number of Callose Deposits (per mm of root) | Average Area of Callose Deposits (µm²) | Total Callose Area (µm² per mm of root) |

| Mock (Water) | 15 ± 3 | 25 ± 5 | 375 ± 75 |

| Flg22 (1 µM) | 85 ± 12 | 40 ± 8 | 3400 ± 480 |

Note: Data are representative and presented as mean ± standard deviation.

Experimental Protocols

Protocol: Sirofluor Staining for Callose Detection in Plant Roots

This protocol is adapted for the staining of callose in the roots of the model plant Arabidopsis thaliana. Modifications may be required for other plant species.

Materials:

-

Arabidopsis thaliana seedlings

-

Microscope slides and coverslips

-

Forceps

-

Ethanol (95%)

-

0.01% (w/v) Aniline Blue solution in 67 mM K₂HPO₄ (pH 12)[4]

-

Mounting medium (e.g., 50% glycerol)

-

Fluorescence microscope with a UV filter set (e.g., excitation ~365 nm, emission ~500-506 nm)[4]

Procedure:

-

Sample Collection: Carefully excavate seedlings and gently wash the roots with water to remove any soil or growth media.

-

Fixation and Clearing:

-

Immerse the roots in 95% ethanol in a multi-well plate or microcentrifuge tube.[4]

-

Incubate at room temperature for at least 1 hour to fix the tissue and remove chlorophyll. For denser tissues, this step may require a longer incubation time or multiple changes of ethanol.

-

-

Rehydration and Staining:

-

Washing:

-

Remove the staining solution and wash the roots with 67 mM K₂HPO₄ (pH 12) for 30-60 minutes to remove excess stain and reduce background fluorescence.[4]

-

-

Mounting:

-

Carefully transfer the stained roots to a microscope slide.

-

Add a drop of mounting medium (e.g., 50% glycerol) over the roots.

-

Gently place a coverslip over the sample, avoiding air bubbles.

-

-

Microscopy:

-

Observe the stained roots using a fluorescence microscope equipped with a UV filter set. Callose deposits will appear as bright, fluorescent spots.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Pathogen-Induced Callose Deposition

The deposition of callose is a tightly regulated process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) on the plant cell surface. This recognition triggers a downstream signaling cascade leading to the activation of callose synthases.

Caption: Pathogen-induced callose deposition signaling pathway.

Experimental Workflow for Sirofluor Staining and Analysis

The following diagram outlines the typical workflow for an experiment investigating callose deposition in plant roots using Sirofluor staining.

Caption: Experimental workflow for Sirofluor staining.

References

Application Notes and Protocols for Sirofluor in Confocal Laser Scanning Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirofluor is a fluorescent dye primarily utilized in plant biology and related fields for the specific detection of callose, a β-1,3-glucan polysaccharide.[1] Callose deposition is a critical component of plant defense mechanisms, wound healing, and developmental processes.[2] Sirofluor is the active fluorochrome in the commonly used aniline blue stain, responsible for the bright yellow-green fluorescence observed upon binding to callose.[1] Its specificity and bright fluorescence make it an invaluable tool for visualizing and quantifying callose deposition using confocal laser scanning microscopy (CLSM), providing insights into plant-pathogen interactions, cell wall dynamics, and physiological stress responses.

These application notes provide detailed protocols for the use of Sirofluor in confocal microscopy, data interpretation guidelines, and a summary of its key characteristics.

Chemical and Spectroscopic Properties

Sirofluor selectively binds to (1→3)-β-D-glucans, with its fluorescence intensity significantly increasing upon complexation.[3] This property allows for high-contrast imaging of callose deposits within plant tissues.

| Property | Value | Reference |

| Chemical Name | Sodium 4,4'-[carbonylbis(benzene-4,1-diyl)bis(imino)]bisbenzenesulfonate | [3] |

| Excitation Maximum | ~405 nm | [4] |

| Emission Maximum | ~415-525 nm | [4] |

| Appearance of Stain | Bright Yellow-Green Fluorescence | [1] |

Key Applications

The primary application of Sirofluor is the visualization and quantification of callose deposition in plant tissues. This has significant implications for:

-

Plant-Pathogen Interaction Studies: Monitoring the induction of callose as a defense response to fungal, bacterial, and viral pathogens.[5]

-

Wound Healing and Stress Physiology: Observing callose formation in response to mechanical damage and abiotic stresses.

-

Developmental Biology: Studying the role of callose in cell plate formation during cytokinesis, pollen tube growth, and plasmodesmata regulation.[6]

-

Drug Discovery and Agrochemical Research: Screening for compounds that modulate plant defense responses by affecting callose deposition.

Experimental Protocols

Protocol 1: Staining of Callose in Arabidopsis thaliana Leaves

This protocol is adapted for the detection of pathogen-associated molecular pattern (PAMP)-induced callose deposition in the leaves of the model plant Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana plants (5-6 weeks old)

-

PAMP elicitor solution (e.g., 100 nM flg22)

-

Fixative solution: 95% (v/v) ethanol

-

Staining solution: 0.01% (w/v) aniline blue in 67 mM K2HPO4, pH 12[5]

-

Wash solution: 67 mM K2HPO4, pH 12

-

Microscope slides and coverslips

-

Confocal laser scanning microscope

Procedure:

-

Elicitation: Infiltrate leaves of intact plants with the PAMP elicitor solution or a mock control (water or buffer).

-

Incubation: Incubate the plants for 16-24 hours under standard growth conditions to allow for callose deposition.[5]

-

Tissue Clearing and Fixation: Excise the treated leaves and place them in a multi-well plate or vial containing 95% ethanol. Incubate at room temperature on a rocker until the chlorophyll is completely removed, changing the ethanol as needed.[5]

-

Rehydration and Washing: Replace the ethanol with the wash solution (67 mM K2HPO4, pH 12) and incubate for 30-60 minutes at room temperature.[5]

-

Staining: Replace the wash solution with the aniline blue staining solution. Wrap the container in aluminum foil to protect it from light and incubate for 1-2 hours at room temperature on a rocker.[5]

-

Mounting: Mount the stained leaves in the staining solution or 50% glycerol on a microscope slide with a coverslip.

-

Imaging: Proceed immediately to confocal microscopy.

Protocol 2: Staining of Callose in Plant Roots

This protocol is suitable for visualizing callose in root tissues, for example, in response to pathogen infection or developmental cues.

Materials:

-

Plant seedlings with intact root systems

-

Fixative solution: Acetic acid/ethanol (1:3 v/v)[7]

-

Staining solution: 0.01% (w/v) aniline blue in 150 mM K2HPO4, pH 9.5[7]

-

Wash solution: 150 mM K2HPO4, pH 9.5

-

Mounting medium: 50% (v/v) glycerol

-

Microscope slides and coverslips

-

Confocal laser scanning microscope

Procedure:

-

Sample Collection: Carefully excavate seedlings to keep the root system intact.

-

Fixation: Submerge the entire seedling or excised root sections in the fixative solution and incubate overnight at room temperature.

-

Washing: Wash the fixed tissue with the wash solution (150 mM K2HPO4) for at least 30 minutes.[7]

-

Staining: Transfer the tissue to the aniline blue staining solution and incubate for at least 2 hours in the dark at room temperature.[7]

-

Mounting: Mount the stained roots in 50% glycerol on a microscope slide with a coverslip. The glycerol helps to clear the tissue and preserve the fluorescence.[7]

-

Imaging: Visualize the samples using a confocal microscope.

Confocal Microscopy Parameters

The following are general guidelines for setting up a confocal microscope for imaging Sirofluor-stained samples. Optimal settings may vary depending on the instrument, sample type, and staining intensity.

| Parameter | Recommended Setting |

| Excitation Laser | 405 nm diode laser |

| Laser Power | 0.5 - 5% (use the lowest power necessary to obtain a good signal and minimize phototoxicity/photobleaching) |

| Pinhole | 1 Airy Unit (AU) for optimal confocality |

| Emission Detection | 415 - 525 nm |

| Detector | Photomultiplier tube (PMT) or HyD detector |

| Scan Speed | 400-600 Hz |

| Image Resolution | 1024 x 1024 pixels for high-resolution images |

| Z-stack | Acquire a series of optical sections to generate a 3D reconstruction of callose deposits. Step size should be determined based on the objective's numerical aperture and the desired axial resolution (e.g., 0.5 - 1 µm). |

Data Presentation and Quantification

Quantitative analysis of callose deposition is crucial for comparative studies. The fluorescence intensity and the number/area of callose deposits can be quantified using image analysis software such as ImageJ/Fiji.

Workflow for Quantification:

-

Image Acquisition: Capture Z-stacks of confocal images from control and treated samples using consistent imaging parameters.

-

Image Processing: Generate a maximum intensity projection of the Z-stack.

-

Thresholding: Apply a threshold to the image to segment the fluorescent callose deposits from the background.

-

Particle Analysis: Use the "Analyze Particles" function in ImageJ/Fiji to measure the number, area, and integrated density of the callose deposits.

-

Data Analysis: Statistically compare the quantitative data from different experimental groups.

Signaling Pathways and Visualizations

Pathogen-Induced Callose Deposition

The deposition of callose at the site of pathogen attack is a key component of PAMP-triggered immunity (PTI). The signaling cascade leading to callose synthesis is complex and involves the recognition of PAMPs by pattern recognition receptors (PRRs) at the plasma membrane.

Caption: Signaling pathway for pathogen-induced callose deposition.

Experimental Workflow for Callose Staining and Imaging

The following diagram outlines the key steps in the experimental workflow for visualizing callose deposition in plant tissues using Sirofluor and confocal microscopy.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. Unlocking Precision in Callose Staining: Unveiling the Role of Sirofluor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reliable detection and quantification of plasmodesmal callose in Nicotiana benthamiana leaves during defense responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Imaging Callose at Plasmodesmata Using Aniline Blue: Quantitative Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 7. Staining of Callose Depositions in Root and Leaf Tissues [bio-protocol.org]

Application of Sirofluor in Plant-Pathogen Interaction Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirofluor, the active fluorochrome component in the widely used aniline blue stain, serves as a critical tool in the investigation of plant-pathogen interactions. Its primary application lies in the specific detection and quantification of callose, a β-1,3-glucan polymer. Plants strategically deposit callose at sites of pathogen attack as a key defense mechanism, forming a physical barrier to impede pathogen ingress and spread. The fluorescence of Sirofluor upon binding to callose provides a robust method for visualizing and quantifying this crucial aspect of plant immunity. This document provides detailed application notes, experimental protocols, and data interpretation guidelines for the use of Sirofluor in studying plant defense responses.

Application Notes

Sirofluor is an invaluable fluorescent probe for elucidating the dynamics of callose deposition in response to various pathogens, including fungi, bacteria, and viruses, as well as pathogen-associated molecular patterns (PAMPs). Its application allows for the quantitative assessment of a plant's innate immune response, specifically pattern-triggered immunity (PTI).

Key Applications Include:

-

Screening for resistant plant varieties: Comparing the extent and timing of callose deposition in different plant genotypes in response to a specific pathogen can help identify resistant varieties.

-

Investigating the efficacy of plant defense elicitors: Potential drug candidates or agrochemicals designed to boost plant immunity can be evaluated by measuring their ability to induce callose deposition.

-

Dissecting plant immune signaling pathways: By studying callose deposition in mutant plant lines with defects in specific signaling components, researchers can unravel the genetic and molecular mechanisms underlying plant defense.

-

Characterizing pathogen virulence factors: Some pathogen effectors are known to suppress callose deposition. Sirofluor staining can be used to identify and characterize such virulence factors.

Quantitative Data Presentation

The following table summarizes representative quantitative data on callose deposition in response to pathogen infection, illustrating the utility of Sirofluor-based staining and quantification.

| Plant-Pathogen Interaction | Treatment/Genotype | Mean Number of Cells with Callose Accumulation (per unit area) | Reference |

| Melon (Cucumis melo) vs. Powdery Mildew (Podosphaera xanthii) | Incompatible Interaction ("TGR-1551") | ~150 | [1] |

| Melon (Cucumis melo) vs. Powdery Mildew (Podosphaera xanthii) | Compatible Interaction ("Bola de Oro") | ~100 | [1] |

Signaling Pathway of PAMP-Triggered Callose Deposition

The deposition of callose is a hallmark of PAMP-triggered immunity (PTI). The following diagram illustrates the key signaling events leading from pathogen recognition to callose synthesis.

Caption: PAMP-triggered immunity (PTI) signaling pathway leading to callose deposition.

Experimental Protocols

Protocol 1: Sirofluor Staining for Callose Visualization in Plant Leaves

This protocol is adapted for the visualization of callose deposition in plant leaves following pathogen infection or elicitor treatment.

Materials:

-

Plant leaves

-

Pathogen inoculum or elicitor solution

-

Fixative solution: 3:1 (v/v) ethanol:acetic acid

-

95% (v/v) ethanol

-

1 M NaOH

-

Sirofluor staining solution: 0.01% (w/v) Sirofluor (or Aniline Blue) in 150 mM K2HPO4 buffer, pH 9.5

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI or UV filter set (Excitation: ~365 nm, Emission: ~420 nm long-pass)

Procedure:

-

Inoculation/Elicitation: Infiltrate plant leaves with the pathogen suspension or elicitor solution. As a negative control, infiltrate leaves with sterile water or the corresponding buffer.

-

Incubation: Incubate the plants under appropriate conditions for the desired time period (e.g., 8-24 hours post-infiltration).

-

Tissue Harvest and Clearing: Excise the leaves and clear the chlorophyll by incubating them in the fixative solution overnight at room temperature. Subsequently, wash the leaves with 95% ethanol and then with distilled water.

-

Softening (Optional): For thicker tissues, incubate the leaves in 1 M NaOH for 1-2 hours at room temperature to soften the tissue, followed by thorough rinsing with distilled water.

-

Staining: Immerse the cleared leaves in the Sirofluor staining solution for 1-2 hours at room temperature in the dark.

-

Mounting: Gently transfer a stained leaf onto a microscope slide with a drop of the staining solution and cover with a coverslip.

-

Microscopy: Observe the sample under a fluorescence microscope. Callose deposits will appear as bright, fluorescent spots.

-

Image Analysis: Capture images and quantify the number and area of callose deposits using image analysis software such as ImageJ or Fiji.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a plant-pathogen interaction study using Sirofluor staining.

Caption: General experimental workflow for studying plant-pathogen interactions using Sirofluor.

Conclusion

Sirofluor is a powerful and specific fluorescent dye for the visualization and quantification of callose deposition, a key defense response in plants. The protocols and guidelines presented here provide a comprehensive framework for researchers to effectively utilize Sirofluor in their studies of plant-pathogen interactions, ultimately contributing to the development of novel strategies for enhancing plant disease resistance.

References

Quantitative Analysis of Callose Deposition with Sirofluor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Callose, a β-1,3-glucan polymer, is a crucial component of the plant's defense system. Its deposition at the cell wall, particularly at the sites of pathogen attack or plasmodesmata, serves as a physical barrier to restrict pathogen ingress and spread. The quantitative analysis of callose deposition is, therefore, a key metric in studies of plant immunity, pathogen interactions, and the efficacy of plant defense-inducing compounds. Sirofluor, the active fluorescent component in the traditional aniline blue stain, specifically binds to β-1,3-glucans, providing a robust method for the visualization and quantification of callose deposits using fluorescence microscopy.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of callose deposition using Sirofluor.

Applications

-

Screening for Plant Defense Elicitors: Quantifying callose deposition in response to chemical compounds or biological agents allows for the high-throughput screening of potential plant defense activators.

-

Investigating Plant-Pathogen Interactions: Measuring callose deposition is a reliable indicator of the plant's innate immune response, known as PAMP-triggered immunity (PTI), upon perception of pathogen-associated molecular patterns (PAMPs) like flagellin (flg22) or chitin.[3][4][5]

-

Characterizing Plant Immune Mutants: Comparing callose deposition in wild-type and mutant plants can elucidate the function of genes involved in plant defense signaling pathways.

-

Evaluating Disease Resistance: The extent of callose deposition can be correlated with the level of resistance to specific pathogens.

Signaling Pathway of PAMP-Triggered Callose Deposition

The deposition of callose is a downstream event in the PAMP-triggered immunity (PTI) signaling cascade. The process is initiated by the recognition of PAMPs by pattern recognition receptors (PRRs) on the plant cell surface. This recognition triggers a series of intracellular signaling events, including the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) cascades.[6][7] These signals ultimately lead to the activation of callose synthases (CalS), enzymes responsible for the synthesis of callose at the plasma membrane.

Experimental Protocols

This section provides a detailed protocol for the elicitation, staining, and quantification of callose deposition in Arabidopsis thaliana leaves treated with the PAMP flg22. The principles of this protocol can be adapted for other plant species and elicitors.

Materials

-

Arabidopsis thaliana plants (4-5 weeks old)

-

flg22 peptide solution (100 nM in water)

-

Mock solution (water)

-

95% (v/v) Ethanol

-

Sirofluor/Aniline Blue staining solution (0.01% (w/v) aniline blue in 67 mM K2HPO4, pH 9.0)

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI or UV filter set (Excitation ~365 nm, Emission ~480 nm)

-

Image analysis software (e.g., Fiji/ImageJ)

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. core.ac.uk [core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves. | NSF Public Access Repository [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Sirofluor Staining for Fungal Cell Wall Visualization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirofluor is a fluorescent dye that specifically binds to (1→3)-β-D-glucans, which are key structural components of fungal cell walls.[1] This specific binding makes Sirofluor an excellent tool for the visualization of fungal cell walls in various research and drug development applications. Historically, Sirofluor is the active fluorescent component in the commonly used aniline blue stain. The use of purified Sirofluor offers greater sensitivity and contrast compared to traditional aniline blue staining.[2]

These application notes provide detailed protocols for the use of Sirofluor in staining yeast and filamentous fungi, as well as its application in antifungal drug development for assessing cell wall damage.

Principle of Sirofluor Staining

Sirofluor is a fluorochrome that exhibits minimal fluorescence in its unbound state. Upon binding to (1→3)-β-D-glucans in the fungal cell wall, it undergoes a conformational change that results in a significant increase in fluorescence intensity, emitting a bright yellow-green fluorescence when excited with the appropriate wavelength of light. This specific interaction allows for the clear visualization of fungal cell wall structures such as hyphae, septa, and budding yeasts.

Applications

-

Visualization of Fungal Morphology: Detailed imaging of fungal cell wall structures for morphological studies.

-

Antifungal Drug Development: Assessing the efficacy of antifungal compounds that target cell wall integrity. Damage to the cell wall can be visualized by changes in staining patterns or intensity.

-

High-Throughput Screening (HTS): Adaptable for HTS assays to screen for new antifungal agents by monitoring fungal growth or cell wall damage.[3][4][5]

-

Plant-Pathogen Interaction Studies: Visualizing fungal hyphae within plant tissues.[6][7]

Data Presentation

Spectroscopic Properties of Sirofluor

| Property | Unbound Sirofluor | Sirofluor-(1→3)-β-D-glucan Complex |

| Excitation Maximum | ~375 nm | 400 - 450 nm |

| Emission Maximum | ~460 nm | 500 - 550 nm |

| Appearance | Minimal Fluorescence | Bright Yellow-Green Fluorescence |

Data compiled from Smolecule.

Fungal Cell Wall Composition

The cell walls of fungi are primarily composed of chitin, α- and β-glucans, and glycoproteins. The specific composition can vary between different fungal species.[1][8][9] Fungi are notable for having a cell wall that contains both chitin and glucans.[1]

| Fungal Group | Predominant Cell Wall Components |

| Ascomycota | Chitin, β-(1,3)-glucan, β-(1,6)-glucan, mannoproteins |

| Basidiomycota | Chitin, β-(1,3)-glucan, β-(1,6)-glucan |

| Zygomycota | Chitin, chitosan, polyglucuronic acid |

This table provides a generalized overview. The exact composition can vary significantly between species and with growth conditions.

Experimental Protocols

Protocol 1: General Staining of Yeast and Filamentous Fungi

This protocol provides a general method for staining fungal cells for microscopic visualization.

Materials:

-

Sirofluor staining solution (0.1 mg/mL in 0.1 M K2HPO4 buffer, pH 9.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fungal culture (liquid or from solid media)

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for Sirofluor)

Procedure:

-

Sample Preparation:

-

Liquid Culture: Centrifuge 1 mL of fungal culture at 3000 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with PBS. Resuspend the final pellet in 100 µL of PBS.

-

Solid Media: Aseptically transfer a small amount of fungal mycelium or yeast colony to a microcentrifuge tube containing 1 mL of PBS. Gently vortex to suspend the cells. Proceed with washing steps as for liquid culture.

-

-

Staining:

-

Add 10 µL of the fungal cell suspension to a clean microscope slide.

-

Add 10 µL of the Sirofluor staining solution to the cell suspension on the slide and mix gently with a pipette tip.

-

Incubate for 5-10 minutes at room temperature in the dark.

-

-

Mounting:

-

Place a coverslip over the stained suspension, avoiding air bubbles.

-

-

Visualization:

-

Observe the slide under a fluorescence microscope using an excitation wavelength of 400-450 nm and an emission filter that allows for the detection of light between 500-550 nm.

-

Fungal cell walls will appear bright yellow-green.

-

Protocol 2: Assessing Fungal Cell Wall Damage

This protocol is designed for researchers in drug development to visualize the effects of antifungal compounds on the fungal cell wall.

Materials:

-

Sirofluor staining solution (as in Protocol 1)

-

Fungal culture

-

Antifungal compound of interest

-

Culture medium

-

96-well microtiter plate (optional, for HTS)

-

Fluorescence microscope or plate reader

Procedure:

-

Treatment:

-

Grow the fungal culture in the presence of varying concentrations of the antifungal compound for a predetermined amount of time. Include an untreated control.

-

-

Harvesting and Washing:

-

Harvest the fungal cells from the treatment and control groups.

-

Wash the cells twice with PBS as described in Protocol 1.

-

-

Staining:

-

Resuspend the cell pellets in PBS.

-

Stain the cells with Sirofluor solution as described in Protocol 1.

-

-

Visualization and Analysis:

-

Observe the stained cells under a fluorescence microscope.

-

Look for changes in staining patterns, such as patchy or abnormally bright fluorescence, which may indicate cell wall damage and regeneration attempts.

-

For quantitative analysis, the fluorescence intensity can be measured using a fluorometric plate reader with the appropriate excitation and emission settings. A significant increase or decrease in fluorescence compared to the control may indicate an effect on the cell wall.

-

Mandatory Visualizations

Caption: Experimental workflow for Sirofluor staining of fungal cells.

References

- 1. Fungus - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. A Fluorescence-Based High-Throughput Screening Assay to Identify Growth Inhibitors of the Pathogenic Fungus Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. tandfonline.com [tandfonline.com]

- 8. cell-wall-glucans-of-fungi-a-review - Ask this paper | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Live-Cell Imaging of Callose in Arabidopsis thaliana with Sirofluor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging is a powerful tool for elucidating the dynamic cellular processes in plants. Sirofluor, the active fluorescent component in the widely used aniline blue stain, is a valuable probe for visualizing (1→3)-β-glucan (callose) deposits in living plant cells. Callose plays a crucial role in various developmental and stress-response pathways, including cell plate formation, plasmodesmata regulation, and defense against pathogens. Understanding the spatiotemporal dynamics of callose deposition is therefore critical for research in plant biology and for the development of novel therapeutic agents that may modulate plant defense responses.

These application notes provide a comprehensive guide to utilizing Sirofluor for live-cell imaging of callose in the model organism Arabidopsis thaliana. The protocols detailed below are designed to be accessible to both novice and experienced researchers, providing a framework for robust and reproducible experimental design.

Data Presentation

Table 1: Spectroscopic Properties of Sirofluor

| Parameter | Value | Reference |

| Maximum Excitation Wavelength | 375 nm | [1] |

| Maximum Emission Wavelength | 460 nm | [1] |

| Stokes Shift | 85 nm | [1] |

| Fluorescence Color | Bright Yellow | [1] |

| Substrate Specificity | (1→3)-β-glucans | [1] |

| Background Fluorescence | Minimal in aqueous solution without substrate | [1] |

Table 2: Recommended Staining and Imaging Parameters for Sirofluor in Arabidopsis

| Parameter | Recommended Value/Range | Notes |

| Staining | ||

| Sirofluor (from Aniline Blue solution) Concentration | 0.01% - 0.1% (w/v) | Optimal concentration may vary depending on tissue type and developmental stage. Start with a lower concentration to minimize potential toxicity in live cells. |

| Solvent | Water or a suitable buffer (e.g., phosphate buffer) | Ensure the pH is compatible with maintaining cell viability. |

| Incubation Time | 5 - 30 minutes | Shorter incubation times are preferable for live-cell imaging to reduce stress on the cells. |

| Incubation Temperature | Room Temperature (20-25°C) | |

| Microscopy | ||

| Microscope Type | Confocal Laser Scanning Microscope (CLSM) or Epifluorescence Microscope | CLSM is recommended for higher resolution and optical sectioning. |

| Excitation Wavelength | 405 nm laser line or DAPI filter set (e.g., 365/10 nm) | |

| Emission Collection | 420 - 500 nm or a standard DAPI emission filter (e.g., 460/50 nm) | |

| Objective | Water immersion objective (e.g., 20x, 40x, or 63x) | Water immersion objectives are ideal for imaging live plant tissues mounted in aqueous media. |

Experimental Protocols

Protocol 1: Preparation of Sirofluor Staining Solution

Materials:

-

Aniline Blue, water-soluble (ensure it contains Sirofluor)

-

Distilled water or phosphate buffer (e.g., 50 mM, pH 7.2)

-

0.22 µm syringe filter

Procedure:

-

Prepare a 0.1% (w/v) stock solution of Aniline Blue in distilled water or phosphate buffer.

-

Gently vortex the solution until the Aniline Blue is completely dissolved.

-

For a working staining solution, dilute the stock solution to a final concentration of 0.01% to 0.05% (w/v) in the desired imaging buffer.

-

Filter the final staining solution through a 0.22 µm syringe filter to remove any undissolved particles.

-

Store the stock solution in the dark at 4°C for up to one month. Prepare fresh working solutions daily.

Protocol 2: Live-Cell Imaging of Callose in Arabidopsis Roots

Materials:

-

Arabidopsis thaliana seedlings (5-7 days old) grown on agar plates

-

Sirofluor staining solution (0.01% w/v)

-

Microscope slides and coverslips

-

Forceps

Procedure:

-

Carefully remove an Arabidopsis seedling from the agar plate using forceps.

-

Gently rinse the roots with liquid growth medium or water to remove any agar particles.

-

Place the seedling in a small petri dish containing the 0.01% Sirofluor staining solution.

-

Incubate for 5-10 minutes at room temperature in the dark.

-

After incubation, gently transfer the seedling to a microscope slide with a drop of fresh liquid growth medium or water.

-

Carefully place a coverslip over the specimen, avoiding air bubbles.

-

Immediately proceed with imaging using a confocal or epifluorescence microscope.

Protocol 3: Live-Cell Imaging of Callose in Arabidopsis Leaves

Materials:

-

Arabidopsis thaliana plants (3-4 weeks old)

-

Sirofluor staining solution (0.05% w/v)

-

Microscope slides and coverslips

-

Sharp razor blade

-

Forceps

Procedure:

-

Excise a young, healthy leaf from the Arabidopsis plant.

-

Make a small incision on the abaxial (lower) side of the leaf with a sharp razor blade to facilitate dye penetration.

-

Float the leaf, abaxial side down, on a drop of 0.05% Sirofluor staining solution in a petri dish.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

After staining, briefly rinse the leaf with water to remove excess stain.

-

Mount the leaf in a drop of water on a microscope slide with the abaxial side facing the objective.

-

Place a coverslip over the leaf and proceed with imaging.

Mandatory Visualization

Caption: Experimental workflow for live-cell imaging of callose with Sirofluor.

Caption: Principle of Sirofluor fluorescence upon binding to callose.

References

Application Notes and Protocols for Callose Detection in Pollen Tubes using Sirofluor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Callose, a β-1,3-glucan polymer, is a critical component of the pollen tube cell wall and is involved in key processes of polarized growth and reproduction in angiosperms. It is dynamically deposited during pollen tube elongation to form callose plugs, which are thought to compartmentalize the cytoplasm at the growing tip, and as a component of the inner cell wall. The Sirofluor protocol, which utilizes the fluorescent dye aniline blue, is a widely adopted and effective method for the visualization and quantification of callose in pollen tubes. The fluorochrome in aniline blue selectively binds to β-1,3-glucans, emitting a bright yellow-green fluorescence under UV or violet excitation, allowing for the precise localization of callose deposits. This technique is instrumental in studying pollen tube physiology, including growth dynamics, self-incompatibility responses, and the effects of genetic mutations or external compounds on pollen tube development.

Data Presentation

The Sirofluor method coupled with fluorescence microscopy allows for the quantitative analysis of callose deposition. This can be particularly useful when comparing pollen tubes from different genotypes or those subjected to various treatments. Below is a summary of data from a study comparing callose deposition in wild-type (WT) Arabidopsis thaliana pollen tubes with a mutant (galt25789) exhibiting abnormal growth.

| Genotype/Treatment | Parameter Measured | Method of Quantification | Results |

| Wild-Type (WT) | Callose Distribution | Aniline Blue Staining and Fluorescence Microscopy | Callose signal primarily observed in the shaft of the pollen tube, with an absence of staining at the extreme tip. |

| galt25789 Mutant | Abnormal Callose Deposition at the Tip | Aniline Blue Staining and Fluorescence Microscopy | A significantly higher percentage of pollen tubes showed abnormal, high levels of callose signal at the growing tip compared to the shaft. |

| Quantitative Comparison | Percentage of Pollen Tubes with Tip Callose | Counting of pollen tubes with and without apical callose deposition (n ≥ 45) | galt25789 mutant pollen tubes displayed a statistically significant increase in the percentage of tubes with abnormal callose deposition at the tip (p < 0.005) compared to WT.[1] |